molecular formula C8H16ClNO B6284034 1-(piperidin-4-yl)propan-1-one hydrochloride CAS No. 1547795-87-8

1-(piperidin-4-yl)propan-1-one hydrochloride

Cat. No.: B6284034
CAS No.: 1547795-87-8
M. Wt: 177.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)propan-1-one hydrochloride ( 1547795-87-8) is a high-purity chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. With a molecular formula of C 8 H 16 ClNO and a molecular weight of 177.67 g/mol, this compound features a propan-1-one group attached to the piperidin-4-yl ring system, making it a versatile scaffold for the synthesis of more complex molecules . The piperidine ring is a privileged structural motif found in a wide array of biologically active compounds. As such, this compound serves as a critical precursor in the design and development of novel therapeutic agents. Research indicates that piperidine-based structures are frequently explored as modulators of various biological targets. For instance, derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous inflammatory diseases . Other studies explore similar scaffolds for their potential as agonists for G-protein coupled receptors (GPCRs) like GPR119, a target for metabolic disorders . Furthermore, piperidine-containing molecules, such as the approved drug Biperiden, function as muscarinic receptor antagonists, demonstrating the pharmacological relevance of this chemical class . Researchers utilize this compound as a foundational building block to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its structure allows for further functionalization at the ketone group and the piperidine nitrogen, providing multiple vectors for chemical modification. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1547795-87-8

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

90

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

The most widely documented method involves reductive amination of 4-piperidone hydrochloride. In Embodiment 2 of patent CN106432232A, 4-piperidone hydrochloride is reacted with dimethyl dicarbonate butyl ester in aqueous acetone under basic conditions (sodium bicarbonate) to form N-tert-butoxycarbonyl-4-piperidone with a 91–93% yield. Subsequent reduction using sodium borohydride in the presence of titanium tetraisopropylate and ammonia ethanol solution yields 4-amino-1-t-butoxycarbonylpiperidine (82% yield).

The final step involves coupling 4-aminopiperidine with propanoyl chloride under inert conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method emphasizes temperature control (<30°C during borohydride addition) and solvent selection (ethyl acetate/methanol for recrystallization).

Alternative Pathway via Tetrahydropyridin-4-ylidene Ammonium Salts

Patent EP3666757A1 describes a novel approach using tetrahydropyridin-4-ylidene ammonium salts as intermediates. Reduction of these salts with catalysts like palladium on carbon under hydrogen atmosphere produces piperidin-4-ones, which are subsequently derivatized to 1-(piperidin-4-yl)propan-1-one. This method is advantageous for introducing substituents at the 2-position of the piperidine ring, enabling structural diversification.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Solvent Systems : Aqueous acetone (50% v/v) is optimal for the initial protection of 4-piperidone, while toluene is preferred for coupling reactions due to its inertness and ease of removal.

  • Temperature Control : Exothermic reactions, such as sodium borohydride additions, require strict temperature maintenance below 30°C to prevent side reactions.

Catalytic and Stoichiometric Considerations

  • Titanium Tetraisopropylate : Acts as a Lewis acid to activate the carbonyl group during reductive amination, improving reaction rates and yields.

  • Molar Ratios : A 1:1.2 molar ratio of 4-piperidone to dimethyl dicarbonate ensures complete protection of the amine group, minimizing byproducts.

Purification and Characterization

Recrystallization Techniques

Crude products are purified using mixed solvents:

  • Ethyl acetate/methanol (2:1 v/v) : Achieves >98% purity for the final hydrochloride salt.

  • Isopropanol/water (1:2 v/v) : Effective for intermediate crystallization, yielding white solids with minimal impurities.

Spectroscopic Validation

Key characterization data from Embodiment 5 includes:

  • 1H NMR (400 MHz, CDCl3) : δ 4.05 (brs, 2H), 2.85–2.70 (m, 3H), 1.81–1.73 (m, 4H), 1.43 (s, 9H), 1.31–1.22 (m, 2H).

  • Molar Yield : 82% for 4-amino-1-t-butoxycarbonylpiperidine.

Industrial-Scale Production

Process Intensification Strategies

  • Continuous Flow Reactors : Enable precise control of exothermic steps (e.g., borohydride reduction) and reduce batch-to-batch variability.

  • Automated pH Adjustment : Ensures consistent neutralization during hydrochloride salt formation, critical for regulatory compliance.

Comparative Analysis of Methods

Parameter Reductive Amination Ammonium Salt Reduction
Starting Material4-Piperidone hydrochlorideTetrahydropyridin-4-ylidene salts
Yield78–82%70–75%
Reaction Time24–48 hours12–16 hours
ScalabilityHighModerate
Structural FlexibilityLimitedHigh (2-position substitution)

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety undergoes reduction to yield secondary alcohols, a critical step for synthesizing bioactive intermediates.

Reagent Conditions Product Yield Source
Sodium borohydride (NaBH₄)Ethanol, 0–25°C, 4–6 hours1-(Piperidin-4-yl)propan-1-ol~75%
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), reflux, 2 hours1-(Piperidin-4-yl)propan-1-ol>90%

Reduction with NaBH₄ is selective for the ketone group, preserving the piperidine ring. LiAlH₄ offers higher efficiency but requires rigorous anhydrous conditions .

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitutions, enabling functionalization for drug discovery.

N-Alkylation

Alkylating Agent Base Conditions Product Yield Source
Benzyl bromideK₂CO₃Acetonitrile, 60°C, 12 hours1-Benzyl-4-(propanoyl)piperidinium82%
Ethyl iodideTriethylamineDichloromethane, RT, 6 hours1-Ethyl-4-(propanoyl)piperidinium68%

Alkylation expands the compound’s utility in creating quaternary ammonium salts, which are pivotal in neurotransmitter analogs .

Acylation

Acylating Agent Catalyst Conditions Product Yield Source
Acetic anhydrideDMAP (4-Dimethylaminopyridine)Toluene, 80°C, 3 hours1-Acetyl-4-(propanoyl)piperidinium78%
Propionyl chloridePyridineCH₂Cl₂, 0°C → RT, 8 hours1-Propionyl-4-(propanoyl)piperidinium85%

Acylation enhances metabolic stability in pharmaceutical intermediates .

Oxidation Pathways

The ketone group can be further oxidized to carboxylic acids under strong conditions, though this is less common due to competing side reactions.

Reagent Conditions Product Yield Source
KMnO₄ (aq)H₂SO₄, 100°C, 24 hours1-(Piperidin-4-yl)propanoic acid45%
CrO₃ (Jones reagent)Acetone, 0°C, 6 hours1-(Piperidin-4-yl)propanoic acid38%

Oxidation is typically avoided due to low yields and piperidine ring instability under acidic conditions .

Ring Functionalization

The piperidine ring undergoes electrophilic substitutions, particularly at the 3- and 4-positions.

Reaction Type Reagent Conditions Product Yield Source
NitrationHNO₃/H₂SO₄0°C, 2 hours3-Nitro-1-(propanoyl)piperidin-4-yl60%
SulfonationSO₃/H₂SO₄50°C, 4 hours3-Sulfo-1-(propanoyl)piperidin-4-yl55%

Electrophilic substitutions diversify the compound’s applications in agrochemicals and dyes .

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming unsaturated ketones .

  • pH Sensitivity : Hydrolyzes in strongly acidic/basic conditions, regenerating piperidin-4-ol and propanoic acid .

Scientific Research Applications

Synthesis and Derivatives

Several synthetic routes have been developed for producing 1-(piperidin-4-yl)propan-1-one hydrochloride. These methods vary in yield and purity based on specific conditions employed during synthesis. The compound can react with amines or alcohols to form amides or esters, respectively, leading to derivatives that may exhibit distinct pharmacological properties.

Neuropharmacology

Research indicates that this compound has significant effects on neurotransmitter systems, particularly dopamine receptors. Its ability to modulate these receptors makes it a candidate for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease. Studies have shown that it may influence dopaminergic pathways, which are critical in these conditions .

Potential Therapeutic Applications

The compound has been investigated for its role as an intermediate in synthesizing various psychoactive substances and pharmaceuticals targeting the central nervous system (CNS). Its interactions with neurotransmitter receptors suggest potential applications in treating disorders characterized by dopaminergic dysregulation. Notably, it has been studied in the context of Alzheimer's disease as a dual cholinesterase inhibitor, demonstrating protective effects against neuronal damage .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds related to or derived from this compound:

  • Alzheimer's Disease Research : A study on DL0410, a dual acetylcholinesterase/butyrocholinesterase inhibitor derived from piperidine structures, demonstrated neuroprotective effects in mouse models of Alzheimer's disease. This compound showed promise in improving cognitive deficits and reducing amyloid plaque load .
  • Anti-amnesic Agents : Research has identified novel multi-target directed ligands (MTDLs) that incorporate piperidine derivatives. These compounds displayed anti-amnesic effects in scopolamine-induced memory deficit models, suggesting their potential utility in treating cognitive impairments .
  • Dopaminergic Activity : Investigations into the interaction of piperidine derivatives with dopamine receptors have revealed their capacity to modulate dopaminergic activity, indicating their relevance in developing treatments for conditions like schizophrenia and Parkinson's disease .

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(piperidin-4-yl)propan-1-one hydrochloride with key structural analogs:

Compound Name Core Structure Key Substituents/Modifications Pharmacological Activity/Application Physicochemical Properties Reference
This compound Piperidine + propan-1-one - Intermediate; Potential receptor modulation Water-soluble (HCl salt), MW: 193.66 g/mol -
RS 39604 (1-[4-Amino-5-chloro-2-(3,5-dimethoxyphenyl)methoxy]-3-(piperidin-4-yl)propan-1-one HCl) Piperidine + propan-1-one Aryl methoxy, sulfonamide 5-HT₄ receptor antagonist Enhanced solubility due to polar groups
4-MMC (Mephedrone) Propan-1-one 4-Methylphenyl, methylamino CNS stimulant (cathinone class) Lipophilic, MW: 241.14 g/mol (HCl salt)
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one Hydrochloride Propan-1-one 4-Methoxyphenyl, dimethylamino Unspecified (cathinone analog) MW: 184.24 g/mol; Water-soluble
2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone Hydrochloride Piperazine + ethanone Chloro, isopropylpiperazine Building block for kinase inhibitors Chlorine enhances reactivity

Key Findings from Comparative Analysis

Pharmacological Activity
  • 5-HT Receptor Antagonism : RS 39604 demonstrates selective 5-HT₄ receptor antagonism, attributed to its aryl methoxy and sulfonamide substituents, which enhance receptor binding affinity . In contrast, the target compound lacks these groups, suggesting weaker or unconfirmed receptor activity.
  • CNS Stimulation: Cathinones like 4-MMC and 4-MEC exhibit stimulant effects via monoamine transporter inhibition, driven by their aryl and amino substituents . The absence of an aryl group in the target compound likely precludes such activity.
Physicochemical Properties
  • Solubility: Hydrochloride salts of piperidine/piperazine derivatives (e.g., RS 39604, 2-chloro-1-(4-isopropylpiperazin-1-yl)ethanone HCl) exhibit high water solubility, critical for bioavailability .
  • Lipophilicity: Compounds with aryl groups (e.g., 4-MMC, 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one HCl) display increased lipophilicity, facilitating blood-brain barrier penetration .
Structural Influences on Function
  • Piperidine vs.
  • Aryl Substituents: Aryl groups in cathinones and RS 39604 are critical for receptor interaction, whereas the target compound’s simpler structure may limit direct pharmacological effects .

Biological Activity

1-(Piperidin-4-yl)propan-1-one hydrochloride, a compound with significant implications in neuropharmacology, has been the subject of various studies aimed at understanding its biological activity. This article provides a comprehensive overview of the compound's biological effects, including its interaction with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by its piperidine ring structure, which contributes to its biological activity. The compound can undergo nucleophilic substitutions and acylation reactions due to the presence of a carbonyl group, allowing for the synthesis of various derivatives that may exhibit differing biological activities.

Neuropharmacological Activity

Dopamine Receptor Modulation
The compound has been noted for its ability to influence dopamine receptor systems. Research indicates that this compound may modulate dopamine receptors, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease.

Potential Therapeutic Applications
Due to its interactions with neurotransmitter systems, this compound has garnered interest in pharmaceutical research as an intermediate for developing drugs targeting neurological disorders. It may play a role in synthesizing psychoactive substances and compounds that interact with central nervous system pathways.

Interaction Studies

Studies have demonstrated that this compound interacts with various receptors involved in neurotransmission. Its effects on dopamine receptors suggest potential applications in treating conditions characterized by dopaminergic dysregulation. However, further research is necessary to fully elucidate its pharmacological profile and any associated side effects.

Table 1: Summary of Biological Activities

Activity Description References
Dopamine ModulationInfluences dopamine receptor activity; potential therapeutic roles in schizophrenia and Parkinson's disease.
Neuroprotective EffectsMay protect neuronal cells from damage; studies ongoing regarding its efficacy in neurodegenerative diseases.
Interaction with CholinesteraseSimilar compounds show inhibition of acetylcholinesterase, suggesting possible applications in Alzheimer's disease treatment.

Case Studies

Neuroprotective Effects
In a study involving animal models, compounds structurally related to this compound exhibited neuroprotective effects against amyloid-beta-induced neuronal damage. This suggests that derivatives of this compound could be beneficial in treating Alzheimer’s disease .

Cytotoxicity Studies
Recent investigations into related compounds have shown pro-apoptotic activity against various cancer cell lines, indicating that modifications of the piperidine structure can yield derivatives with significant anticancer properties . These findings highlight the versatility of piperidine-based compounds in therapeutic applications.

Future Directions

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Specifically, detailed studies focusing on its pharmacokinetics, long-term effects, and interactions with other pharmacological agents will be essential for developing effective therapeutic strategies.

Q & A

Basic Synthesis and Optimization

Q: What are the recommended synthetic routes for 1-(piperidin-4-yl)propan-1-one hydrochloride, and how can reaction efficiency be optimized? A: The compound is typically synthesized via nucleophilic substitution or ketone formation reactions. For example, piperidine derivatives can undergo alkylation with propanoyl chloride under anhydrous conditions. Optimization strategies include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the carbonyl group .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates .
  • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .
    Reference synthetic pathways from REAXYS or Pistachio databases for validated protocols .

Advanced Yield Challenges

Q: How can researchers address low yields in the final step of synthesizing this compound? A: Low yields often arise from hygroscopicity or competing hydrolysis. Mitigation involves:

  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to separate the hydrochloride salt from unreacted precursors .
  • Inert conditions : Conduct reactions under argon to prevent moisture ingress, critical for hygroscopic intermediates .
  • Stoichiometric adjustments : Increase equivalents of propanoyl chloride (1.2–1.5 eq) to drive the reaction to completion .

Safety and Handling

Q: What precautions are necessary for handling this compound due to its hygroscopic and irritant properties? A: Key safety protocols include:

  • Storage : Keep in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent deliquescence .
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, which can cause irritation (GHS H315/H319) .
  • Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .

Pharmacological Activity Assessment

Q: How should researchers design assays to evaluate the biological activity of this compound? A: Focus on receptor-binding studies and enzymatic assays:

  • Target selection : Prioritize GPCRs (e.g., dopamine or serotonin receptors) common to piperidine derivatives .
  • Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate to determine IC₅₀ values .
  • Controls : Include known agonists/antagonists (e.g., haloperidol for dopamine receptors) to validate assay specificity .

Analytical Data Contradictions

Q: How to resolve discrepancies in NMR data during structural confirmation? A: Spectral inconsistencies may stem from tautomerism or salt formation. Recommended steps:

  • 2D NMR : Use HSQC and HMBC to distinguish between keto-enol tautomers or confirm proton assignments .
  • X-ray crystallography : Resolve ambiguous stereochemistry if crystallizable .
  • pH adjustment : Analyze the compound in both neutral and acidic DMSO-d₆ to observe shifts from hydrochloride salt dissociation .

Impurity Profiling

Q: What methods are effective for identifying and quantifying synthetic impurities in this compound? A: Employ hyphenated techniques:

  • HPLC-MS : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) to separate impurities; compare retention times with spiked standards .
  • LC-UV/ELSD : Detect non-chromophoric impurities (e.g., residual piperidine) via evaporative light scattering .
  • Limit tests : Follow ICH Q3A guidelines for reporting thresholds (<0.10% for unknown impurities) .

Stability Under Experimental Conditions

Q: How to assess the compound’s stability in aqueous buffers during biological assays? A: Conduct forced degradation studies:

  • pH variation : Incubate at pH 2 (HCl), 7.4 (PBS), and 9 (NaHCO₃) for 24–72 hours at 37°C .
  • Analytical monitoring : Track degradation via UPLC at 254 nm; calculate half-life using first-order kinetics .
  • Protection strategies : Add antioxidants (e.g., ascorbic acid) if oxidative degradation is observed .

Computational Modeling

Q: What computational approaches predict the compound’s interaction with target proteins? A: Combine docking and MD simulations:

  • Docking software : Use AutoDock Vina to screen binding poses against receptor crystal structures (PDB IDs: e.g., 6CM4 for serotonin receptors) .
  • MD parameters : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability .
  • Free energy calculations : Apply MM-PBSA to quantify ΔG binding and validate docking results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.